molecular formula C22H13Cl3F2N2 B10924688 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10924688
M. Wt: 449.7 g/mol
InChI Key: OCYLLAJZILLTTP-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzyl chloride with 4-fluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves chlorination to introduce the 4-chloro substituent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole apart is its combination of multiple halogenated aromatic rings and a pyrazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H13Cl3F2N2

Molecular Weight

449.7 g/mol

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H13Cl3F2N2/c23-16-6-1-15(19(24)11-16)12-29-22(14-4-9-18(27)10-5-14)20(25)21(28-29)13-2-7-17(26)8-3-13/h1-11H,12H2

InChI Key

OCYLLAJZILLTTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)Cl)F

Origin of Product

United States

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